molecular formula C22H20BrN3O B11940101 N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide CAS No. 853344-34-0

N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide

Cat. No.: B11940101
CAS No.: 853344-34-0
M. Wt: 422.3 g/mol
InChI Key: QFFPNFNUYZYDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by the presence of a methoxybenzyl group and a phenyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide typically involves multiple steps. One common method starts with the preparation of 2-phenylquinazolin-4-amine, which is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The final product is then isolated and purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzyl derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)thiosemicarbazone derivatives: These compounds share the methoxybenzyl group and have shown similar biological activities.

    2-Phenylquinazoline derivatives: These compounds have the same quinazoline core and are used in similar research applications.

Uniqueness

N-(4-Methoxybenzyl)-2-phenylquinazolin-4-amine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl group enhances its solubility and reactivity, making it a valuable compound in various research fields.

Properties

CAS No.

853344-34-0

Molecular Formula

C22H20BrN3O

Molecular Weight

422.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenylquinazolin-4-amine;hydrobromide

InChI

InChI=1S/C22H19N3O.BrH/c1-26-18-13-11-16(12-14-18)15-23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17;/h2-14H,15H2,1H3,(H,23,24,25);1H

InChI Key

QFFPNFNUYZYDBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.